molecular formula C11H13NO3 B8398712 3-methoxy-6,7,8,9-tetrahydro-1H-1-benzazepine-2,5-dione

3-methoxy-6,7,8,9-tetrahydro-1H-1-benzazepine-2,5-dione

Cat. No. B8398712
M. Wt: 207.23 g/mol
InChI Key: ZUVHMAPQIZWKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-6,7,8,9-tetrahydro-1H-1-benzazepine-2,5-dione is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-6,7,8,9-tetrahydro-1H-1-benzazepine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-6,7,8,9-tetrahydro-1H-1-benzazepine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-methoxy-6,7,8,9-tetrahydro-1H-1-benzazepine-2,5-dione

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-methoxy-6,7,8,9-tetrahydro-1H-1-benzazepine-2,5-dione

InChI

InChI=1S/C11H13NO3/c1-15-10-6-9(13)7-4-2-3-5-8(7)12-11(10)14/h6H,2-5H2,1H3,(H,12,14)

InChI Key

ZUVHMAPQIZWKML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=C(CCCC2)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To stirred, ice bath cold, concd H2SO4 (10 mL, Baker), there was added 2-methoxy-5,6,7,8-tetrahydronaphthalene-1,4-dione (600 mg, 3.12 mmol) in portions. A deep red solution resulted. To this cold solution, NaN3 (406 mg, 6.24 mmol, Aldrich) was added in portions. The reaction was allowed to slowly attain rt with stirring under N2. Gas evolution was noted. After 16 h, the reaction was judged complete by TLC analysis (10% MeOH/90% CHCl3). The reaction was added to crushed ice (100 mL) to give a yellow/brown solution. This was extracted with 30% MeOH/70% CHCl3 (4×30 mL) and CHCl3 (2×30 mL). The extract was washed with water (1×20 mL), saturated NaHCO3 (1×20 mL) and brine (1×20 mL), filtered through cotton and the solvent removed in vacuo to give a red solid (280 mg). An additional portion was obtained in exactly the same manner (350 mg). The combined solids were subjected to vacuum chromatography (silica gel, 2.5×25 cm, initial CHCl3 elution to remove mobile impurities, 2% EtOH/98% CHCl3 elution to remove product) to yield a pink solid. Crystallization from 95% EtOH (dissolved in 20 mL, hot filtered, concd to 8 mL, allowed to cool to rt) yielded a pink solid (242 mg, 19%, >95% pure by 1H NMR, mp 227.5°-228.5° C.). A sample was further purified by recrystallization from 95% EtOH (25 mg dissolved in 2 mL, allowed to cool to rt, yielded a pale pink solid, 14 mg, 56% recovery); mp 228.5°-229.5° C.;
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
406 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.